molecular formula C11H12FNO3 B13416169 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid CAS No. 6310-38-9

2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid

Cat. No.: B13416169
CAS No.: 6310-38-9
M. Wt: 225.22 g/mol
InChI Key: FPIICMGDFXECGP-UHFFFAOYSA-N
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Description

2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid is a fluorinated derivative of phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of the amino acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers high selectivity and efficiency. Enzymes such as fluorinases can catalyze the formation of C-F bonds, making the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroacetyl ketones, while reduction can produce fluoroalcohols.

Scientific Research Applications

2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong electrostatic interactions. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

  • α-Fluorophenylalanine
  • β-Fluorophenylalanine
  • β,β-Difluorophenylalanine

Comparison: Compared to these similar compounds, 2-[(2-Fluoroacetyl)amino]-3-phenylpropanoic acid offers unique properties due to the presence of the fluoroacetyl group. This group can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in both research and industrial applications .

Properties

CAS No.

6310-38-9

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

2-[(2-fluoroacetyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C11H12FNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)

InChI Key

FPIICMGDFXECGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CF

Origin of Product

United States

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